molecular formula C11H12BrN3 B15312406 4-Bromo-1-(2-methylbenzyl)-1h-pyrazol-3-amine

4-Bromo-1-(2-methylbenzyl)-1h-pyrazol-3-amine

Cat. No.: B15312406
M. Wt: 266.14 g/mol
InChI Key: XIJJRWYXJCIDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2-methylbenzyl)-1H-pyrazol-3-amine (CAS 1248073-29-1) is a brominated pyrazole derivative with a molecular formula of C11H12BrN3 and a molecular weight of 266.14 g/mol . This compound is provided with a purity of 98% and is characterized by its canonical SMILES string: CC1=CC=CC=C1CN1C=C(Br)C(N)=N1 . As a functionalized pyrazole, it serves as a versatile building block in medicinal chemistry and drug discovery research. The bromine atom at the 4-position of the pyrazole ring makes it an excellent candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create diverse biaryl structures . Similarly, the 3-amine group can be utilized in amidation reactions to generate novel pyrazole amide derivatives, which are valuable scaffolds in the development of bioactive molecules . Researchers have explored such pyrazole amide derivatives for their potential biological activity, including as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme produced by antibiotic-resistant bacteria . The compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Handle with care: this material may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

4-bromo-1-[(2-methylphenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H12BrN3/c1-8-4-2-3-5-9(8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)

InChI Key

XIJJRWYXJCIDFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-methylbenzyl)-1h-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with 2-methylbenzylamine under suitable conditions. The reaction can be catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process would be optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted pyrazoles.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

4-Bromo-1-(2-methylbenzyl)-1h-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-methylbenzyl)-1h-pyrazol-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-Bromo-1-(2-methylbenzyl)-1H-pyrazol-3-amine can be contextualized by comparing it to analogs with variations in substituents. Below is a detailed analysis:

Structural Variations and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Differences/Applications References
4-Bromo-1-(2-methylbenzyl)-1H-pyrazol-3-amine 2-Methylbenzyl C₁₁H₁₂BrN₃ 266.14 1248073-29-1 98% Baseline compound; used in heterocyclic synthesis
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine 2-Fluorobenzyl C₁₀H₉BrFN₃ 270.11 1001757-56-7 100% Enhanced electronegativity; potential for improved binding affinity in kinase inhibitors
4-Bromo-1-(4-iodobenzyl)-1H-pyrazol-3-amine 4-Iodobenzyl C₁₀H₉BrIN₃ 378.01 1495450-20-8 98% Bulkier substituent; may influence pharmacokinetics
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine 2,4-Dichlorobenzyl C₁₀H₈BrCl₂N₃ 321.01 895929-80-3 N/A Increased lipophilicity; common in antimicrobial agents
4-Bromo-1-(3-chlorothiophen-2-yl)methyl-1H-pyrazol-3-amine 3-Chlorothiophen-2-ylmethyl C₈H₇BrClN₃S 293.59 1342776-55-9 N/A Heteroaromatic substituent; potential for redox-active applications
4-Bromo-1-(4-fluorophenyl)methyl-1H-pyrazol-3-amine 4-Fluorobenzyl C₁₀H₉BrFN₃ 270.11 1001757-57-8 95% Balanced polarity; often used in CNS-targeting drugs

Q & A

Q. Optimization Tips :

  • Use catalytic Lewis acids (e.g., FeCl3_3) to enhance bromination efficiency.
  • Monitor reaction progress via TLC to minimize over-bromination.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:
Essential techniques and diagnostic signals include:

Technique Key Data Expected Observations
1H^1H-NMR Aromatic protonsδ 7.2–7.4 (multiplet, 4H, benzyl group)
LC-MS Molecular ion[M+H]+^+ at m/z 280.07 ± 0.5
IR N-H stretch~3350 cm1^{-1} (amine group)
X-ray Crystal structureConfirm bromine position and benzyl orientation .

Note : Compare experimental data with PubChem entries (CID 2735283) to validate purity .

Advanced: How can computational methods guide the design of derivatives with enhanced biological activity?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs). The bromine atom’s electronegativity and benzyl group’s hydrophobicity are critical for target interactions .

QSAR Modeling : Correlate substituent effects (e.g., replacing Br with CF3_3) with bioactivity using descriptors like logP and polar surface area .

Reaction Pathway Prediction : Tools like ICReDD’s quantum chemical calculations optimize synthetic routes for novel analogs .

Case Study : Pyrazole derivatives with electron-withdrawing groups (e.g., Br) show improved antimicrobial activity due to enhanced membrane penetration .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from assay variability or impurity effects. Mitigation strategies include:

Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed cell lines, incubation time).

Purity Validation : Use HPLC (≥97% purity) to exclude confounding impurities .

Mechanistic Studies : Employ knockdown/knockout models to confirm target specificity.

Meta-Analysis : Compare data across studies using tools like RevMan to identify outliers .

Example : Discrepancies in IC50_{50} values for kinase inhibition may stem from ATP concentration differences in assays .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

Flow Chemistry : Continuous reactors reduce intermediate degradation (e.g., bromination at 25°C with 85% yield) .

Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine during bromination to prevent side reactions.

Catalysis : Pd-based catalysts (e.g., Pd(OAc)2_2) enhance coupling reactions in derivative synthesis .

Q. Experimental Design :

  • Perform target fishing using affinity chromatography or thermal shift assays.
  • Validate via Western blot (e.g., phospho-EGFR levels) .

Advanced: How can researchers leverage X-ray crystallography to study this compound’s binding mode?

Methodological Answer:

Co-crystallization : Soak the compound with purified target protein (e.g., kinase) in 20% PEG 3350.

Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) data .

Refinement : SHELXL refines the model, focusing on halogen (Br) electron density maps .

Example : A bromine atom’s van der Waals interactions with a hydrophobic pocket can be visualized at 1.8 Å resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.